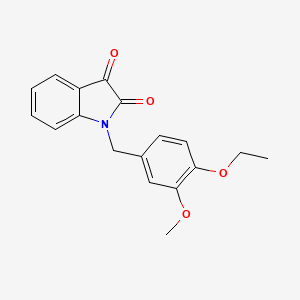
1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an indole core substituted with a 4-ethoxy-3-methoxybenzyl group, which imparts specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation of Vanillin: Vanillin is alkylated using diethyl sulfate to produce 4-ethoxy-3-methoxybenzaldehyde.
Reduction: The protected vanillin is reduced using sodium borohydride (NaBH₄) to obtain 4-ethoxy-3-methoxybenzyl alcohol.
Bromination: The benzyl alcohol is brominated under solvent-free conditions to form the corresponding benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with 1H-indole-2,3-dione to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or benzyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
1-(4-Ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit heme polymerization, which is crucial for its antiplasmodium activity . The compound’s structure allows it to interact with heme molecules, preventing their polymerization and leading to the accumulation of toxic free heme within the parasite.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-3-methoxybenzyl alcohol: A related compound with similar structural features but different functional groups.
Veratryl alcohol: Another compound with a similar aromatic structure but different substituents.
Uniqueness
1-(4-Ethoxy-3-methoxybenzyl)-1H-indole-2,3-dione is unique due to its indole core and specific substitution pattern, which confer distinct chemical and biological properties. Its ability to inhibit heme polymerization sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-[(4-ethoxy-3-methoxyphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C18H17NO4/c1-3-23-15-9-8-12(10-16(15)22-2)11-19-14-7-5-4-6-13(14)17(20)18(19)21/h4-10H,3,11H2,1-2H3 |
InChI Key |
WRERAQYTPVPWIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15099095.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099097.png)
![3-[(4-benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl]-2-methyl-1H-indole](/img/structure/B15099098.png)
![7',9'-Dibromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15099104.png)

![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B15099107.png)
![4-[(4-Methylphenyl)sulfonyl]-5-methylthio-2-(2-thienyl)-1,3-oxazole](/img/structure/B15099112.png)
![1-[2-(Dimethylamino)ethyl]-4-(2-furylcarbonyl)-3-hydroxy-5-{4-[2-(2-methylphen oxy)ethoxy]phenyl}-3-pyrrolin-2-one](/img/structure/B15099122.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B15099130.png)
![2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide](/img/structure/B15099135.png)
![1-Benzyl-9'-bromo-2'-(furan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15099142.png)
![3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B15099143.png)
![(2Z)-6-(4-fluorobenzyl)-2-[(5-methylfuran-2-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15099151.png)
![2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15099152.png)
